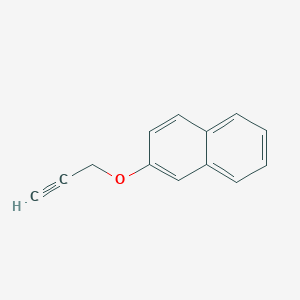

2-(Prop-2-yn-1-yloxy)naphthalene

描述

Significance of Alkyne-Functionalized Naphthalene (B1677914) Derivatives in Contemporary Synthesis

Naphthalene derivatives are a cornerstone of organic chemistry, finding applications as dyes, surfactants, and even insecticides. sigmaaldrich.com Their rigid, planar structure and extended π-electron system impart unique photophysical and chemical properties. libretexts.org When functionalized with an alkyne group, as seen in 2-(Prop-2-yn-1-yloxy)naphthalene, these molecules become powerful building blocks in modern synthesis. The terminal alkyne serves as a versatile handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of 1,2,3-triazole linkages, which are valuable for creating complex molecular architectures, including functionalized polymers and dendrimers. rsc.orgresearchgate.net The resulting triazole-linked naphthalene conjugates have been investigated for their potential in developing novel materials and biologically active compounds. rsc.orglibretexts.org Furthermore, the naphthalene moiety itself can influence the electronic and photophysical properties of the resulting products, making these derivatives attractive for applications in organic electronics and fluorescent probes. libretexts.org

General Overview of Propargyl Ethers in Chemical Transformations

Propargyl ethers, characterized by the presence of a propargyl group (HC≡C-CH₂-) attached to an oxygen atom, are a highly valuable class of compounds in organic synthesis. The terminal alkyne of the propargyl group is amenable to a wide range of chemical reactions, including cycloadditions, coupling reactions, and nucleophilic additions. This reactivity makes propargyl ethers key intermediates in the synthesis of a diverse array of heterocyclic compounds, such as pyrroles and furans. Moreover, propargyl ethers can undergo rearrangement reactions, often catalyzed by transition metals like gold, to generate substituted allenes, which are themselves versatile intermediates for further chemical transformations. sigmaaldrich.com The ether linkage provides a stable connection to various molecular scaffolds, allowing for the introduction of the reactive propargyl functionality into a wide range of substrates. In the case of this compound, the propargyl ether linkage serves to tether the reactive alkyne to the naphthalene core, creating a bifunctional molecule with broad synthetic potential.

Detailed Research Findings

The synthesis of this compound is a straightforward and high-yielding process. researchgate.netachemblock.com The most common method involves the reaction of 2-naphthol (B1666908) with propargyl bromide in the presence of a base, such as potassium carbonate, in an appropriate solvent like acetone (B3395972). achemblock.com This Williamson ether synthesis proceeds readily to afford the desired product.

One study reported the synthesis of 2-(prop-2-ynyloxy)naphthalene in a 73% yield by stirring 2-naphthol with propargyl bromide and potassium carbonate in acetone at room temperature for 16 hours. achemblock.com The structural and conformational properties of the resulting compound have been analyzed using various spectroscopic techniques. researchgate.net

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O | researchgate.net |

| Molecular Weight | 182.22 g/mol | researchgate.net |

| Appearance | Solid | researchgate.net |

| CAS Number | 20009-28-3 | nih.gov |

Spectroscopic Data of this compound

For the closely related compound, this compound-1,4-dione, the following spectroscopic data has been reported:

IR (cm⁻¹): 3250 (C-H alkyne), 2130 (C≡C), 1245, 1208, 1016 (C-O) libretexts.org

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.78 (d, 2H), 2.63 (t, 1H) libretexts.org

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 78.2 (acetylenic C), 75.5 (acetylenic CH), 56.7 (CH₂)

These values for a related structure provide a reasonable approximation of the spectral features that would be observed for this compound.

Structure

3D Structure

属性

IUPAC Name |

2-prop-2-ynoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13/h1,3-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACCOFGYHHVUQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70576929 | |

| Record name | 2-[(Prop-2-yn-1-yl)oxy]naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20009-28-3 | |

| Record name | 2-[(Prop-2-yn-1-yl)oxy]naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Propynyloxy)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Prop 2 Yn 1 Yloxy Naphthalene and Its Analogues

Established Synthetic Routes for 2-(Prop-2-yn-1-yloxy)naphthalene

The primary and most well-established method for synthesizing this compound is through the Williamson ether synthesis. This classic organic reaction involves the formation of an ether from an organohalide and a deprotonated alcohol. wikipedia.org

Nucleophilic Substitution Reactions: 2-Naphthol (B1666908) Alkylation with Propargyl Halides

The synthesis of this compound is typically achieved through the alkylation of 2-naphthol with a propargyl halide, most commonly propargyl bromide. researchgate.net This reaction is a classic example of a nucleophilic substitution (SN2) reaction. chemistrytalk.org In this process, the hydroxyl group of 2-naphthol is first deprotonated by a base to form the more nucleophilic 2-naphthoxide ion. This anion then attacks the electrophilic carbon of propargyl bromide, displacing the bromide ion and forming the desired ether linkage. chemistrytalk.org

The general reaction is as follows: 2-Naphthol + Propargyl Bromide → this compound + Salt

This method has been reported to produce the target compound in excellent yields. researchgate.net The propargyl group is a valuable functional moiety, making this synthetic route important for creating precursors for further chemical transformations, such as click chemistry reactions.

Synthesis of Related Naphthalene-Derived Propargyl Ethers

The synthetic principles applied to this compound can be extended to its regioisomers and other naphthalene-derived propargyl ethers.

Regioisomeric Naphthyl Propargyl Ethers (e.g., 1-(Prop-2-yn-1-yloxy)naphthalene)

The synthesis of regioisomers, such as 1-(prop-2-yn-1-yloxy)naphthalene, follows a similar Williamson ether synthesis pathway. The starting material is the corresponding isomeric naphthol, in this case, 1-naphthol (B170400) (or α-naphthol). ut.ac.ir The reaction involves the condensation of 1-naphthol with a suitable propargylating agent, like propargyl bromide or epichlorohydrin (B41342) followed by further steps, in the presence of a base. ut.ac.irjocpr.com

For example, the synthesis of 1,5-bis(prop-2-yn-1-yloxy)naphthalene and 2,7-bis(prop-2-yn-1-yloxy)naphthalene is achieved by reacting the corresponding dihydroxynaphthalenes (1,5-dihydroxynaphthalene and 2,7-dihydroxynaphthalene) with a propargylating agent. iucr.orgnih.gov In the synthesis of 2,7-bis(prop-2-yn-1-yloxy)naphthalene, prop-2-ynyl 4-methylbenzenesulfonate (B104242) was used as the alkylating agent in the presence of sodium hydride. iucr.orgnih.gov The choice of starting naphthol dictates the final position of the propargyloxy group(s) on the naphthalene (B1677914) ring.

| Compound Name | Starting Naphthol | Propargylating Agent | Base | Solvent | Reference |

|---|---|---|---|---|---|

| 1-(Prop-2-yn-1-yloxy)naphthalene | 1-Naphthol | Epichlorohydrin/Propargyl Bromide | KOH/Triethylamine (B128534) | DMSO/Methanol-Water | ut.ac.irjocpr.com |

| 2,7-Bis(prop-2-yn-1-yloxy)naphthalene | Naphthalene-2,7-diol | Prop-2-ynyl 4-methylbenzenesulfonate | Sodium Hydride | Not specified | iucr.orgnih.gov |

| 1,5-Bis(prop-2-yn-1-yloxy)naphthalene | 1,5-Dihydroxynaphthalene (B47172) | Propargyl Bromide | Not specified | DMF | nih.gov |

Di- and Poly-Propargyl Ethers of Naphthalene (e.g., Bis(prop-2-yn-1-yloxy)naphthalenes)

The synthesis of di- and poly-propargyl ethers of naphthalene typically starts from the corresponding dihydroxynaphthalenes. The Williamson ether synthesis is the most common method employed, involving the reaction of a naphthalenediol with propargyl bromide in the presence of a base. wikipedia.orgfrancis-press.com The choice of base and solvent system is crucial for optimizing the reaction yield.

A general procedure involves dissolving the naphthalenediol in a suitable solvent, such as acetone (B3395972) or dimethylformamide (DMF), followed by the addition of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). nih.govnih.gov Propargyl bromide is then added, and the reaction mixture is typically stirred at room temperature or heated to reflux to drive the reaction to completion. nih.gov

For instance, the synthesis of 2,3-bis(prop-2-yn-1-yloxy)naphthalene-1,4-dione has been achieved by reacting 2,3-dichloronaphthalene-1,4-dione with prop-2-yn-1-ol in the presence of potassium tert-butoxide (tBuOK) in DMF at room temperature. researchgate.net This method provides a direct route to the dipropargylated naphthoquinone derivative.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,3-Dichloronaphthalene-1,4-dione | Prop-2-yn-1-ol (2.2 equiv.), tBuOK (2.2 equiv.), DMF, room temperature | 2,3-Bis(prop-2-yn-1-yloxy)naphthalene-1,4-dione | Not specified | researchgate.net |

| Naphthalene-1-ol | Propargyl bromide (1.2 equiv.), K₂CO₃ (3.5 equiv.), Acetone, stirring for 16h | 1-(Prop-2-yn-1-yloxy)naphthalene | 71% | nih.govsemanticscholar.org |

| Naphthalene-2-ol | Propargyl bromide (1.3 equiv.), K₂CO₃ (3.5 equiv.), Acetone, stirring for 16h | This compound | 73% | nih.govsemanticscholar.org |

Derivatization of Naphthoquinone Scaffolds with Propargyl Moieties

The introduction of propargyl groups onto naphthoquinone scaffolds is a valuable strategy for creating precursors for further chemical transformations, such as click chemistry. The synthesis of these derivatives often involves the reaction of a hydroxy- or chloro-substituted naphthoquinone with a propargyl source.

A common starting material for these syntheses is 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone). The synthesis of this compound-1,4-dione is achieved by reacting lawsone with propargyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). nih.gov The reaction mixture is typically heated to facilitate the formation of the ether linkage. nih.gov The product can then be purified using column chromatography. nih.gov

Another approach involves the reaction of 2,3-dichloro-1,4-naphthoquinone with propargyl alcohol. This reaction can lead to both mono- and di-substituted products depending on the stoichiometry of the reactants. For example, using an excess of propargyl alcohol in the presence of a strong base like potassium tert-butoxide can yield 2,3-bis(prop-2-yn-1-yloxy)naphthalene-1,4-dione. researchgate.net

These propargylated naphthoquinones are versatile intermediates. The terminal alkyne functionality allows for subsequent reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce a wide range of functional groups, including triazole rings. researchgate.net This has been demonstrated in the synthesis of 1,4-naphthoquinone (B94277) derivatives linked to 1,2,3-triazoles, which have been investigated as potential kinase inhibitors. researchgate.net

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Hydroxy-1,4-naphthoquinone (Lawsone) | Propargyl bromide, K₂CO₃, DMF, 363 K, 24 h | This compound-1,4-dione | 70% | nih.gov |

| 2,3-Dichloronaphthalene-1,4-dione | Prop-2-yn-1-ol, tBuOK, DMF, room temperature | 2,3-Bis(prop-2-yn-1-yloxy)naphthalene-1,4-dione | Not specified | researchgate.net |

Advanced Chemical Reactivity and Transformation Mechanisms

Cycloaddition Reactions of the Terminal Alkyne Moiety

The terminal alkyne group in 2-(prop-2-yn-1-yloxy)naphthalene serves as a versatile handle for participating in various cycloaddition reactions, leading to the formation of complex heterocyclic structures. These reactions are of significant interest in medicinal chemistry and materials science. nih.govresearchgate.net

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and simple to perform. organic-chemistry.orgrsc.org This reaction facilitates the formation of 1,2,3-triazole rings from an alkyne and an azide (B81097) with high regioselectivity and efficiency. organic-chemistry.orgnih.gov

The reaction of this compound with various organic azides in the presence of a copper(I) catalyst leads to the formation of the corresponding 1,4-disubstituted 1,2,3-triazole adducts. organic-chemistry.orgnih.govorganic-chemistry.org This transformation is highly efficient and proceeds under mild conditions, often at room temperature and in aqueous or organic solvents. organic-chemistry.org The resulting triazole products are of interest for their potential biological activities. nih.govnih.gov

A general scheme for the CuAAC reaction of this compound is presented below:

Scheme 1: General representation of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with an organic azide (R-N₃).

The product, a 1-(substituted)-4-((naphthalen-2-yloxy)methyl)-1H-1,2,3-triazole, incorporates both the naphthalene (B1677914) and triazole moieties, which are important pharmacophores in medicinal chemistry. researchgate.net For instance, this compound-1,4-dione, a related compound, is used as a starting material for synthesizing triazole derivatives. nih.gov

The efficiency and selectivity of the CuAAC reaction are significantly influenced by the choice of copper catalyst and the coordinating ligands. nih.govgoogle.com While copper(I) is the active catalytic species, it is often generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. nih.govscispace.com

The use of ligands is crucial for several reasons: they stabilize the copper(I) oxidation state, prevent catalyst disproportionation, and accelerate the reaction rate. nih.govgoogle.comresearchgate.net A variety of nitrogen-containing ligands have been developed and utilized for this purpose.

Commonly Used Ligands and Their Effects:

| Ligand | Effect on CuAAC | Reference |

| Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) | One of the most common ligands, it accelerates the reaction and protects the copper(I) catalyst. | google.com |

| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | A water-soluble ligand that is highly effective in aqueous media, making it suitable for bioconjugation reactions. | nih.govnih.gov |

| Bathophenanthroline disulfonate | A water-soluble ligand that enhances reaction rates. | researchgate.net |

| N,N-Diisopropylethylamine (DIPEA) | Can act as both a base and a ligand, though its use can sometimes diminish reaction rates. | organic-chemistry.orgnih.gov |

| Salophen copper(II) complex | Used for the synthesis of 1,2,3-triazoles from naphthalene-1,4-dione derivatives with short reaction times and high yields. | researchgate.net |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

An alternative to the copper-catalyzed reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction utilizes a strained cyclooctyne (B158145), which reacts with an azide without the need for a metal catalyst. nih.govchemrxiv.org This is particularly advantageous for biological applications where the toxicity of copper is a concern. nih.gov

While this compound itself is not a strained alkyne, it can react with a strained cyclooctyne that has been functionalized with an azide group. The reaction proceeds rapidly at room temperature and offers complete regioselectivity. chemrxiv.orgnih.gov The rate of SPAAC can be enhanced by secondary interactions within the reactants. chemrxiv.orgnih.gov

Diels-Alder Cycloaddition Reactions

The terminal alkyne of this compound can also function as a dienophile in Diels-Alder reactions, a powerful tool for forming six-membered rings. wikipedia.orgorganic-chemistry.orglibretexts.org In this [4+2] cycloaddition, the alkyne reacts with a conjugated diene. organic-chemistry.orglibretexts.org

The reactivity of the dienophile in a Diels-Alder reaction is generally enhanced by the presence of electron-withdrawing groups. organic-chemistry.orglibretexts.org The naphthyloxy group, while not a strong electron-withdrawing group, can influence the electronic properties of the alkyne. The reaction of this compound with a suitable diene would lead to the formation of a cyclohexadiene-containing adduct.

The naphthalene moiety itself can act as a diene in Diels-Alder reactions, but this typically requires harsh conditions or highly reactive dienophiles due to the aromatic stability of the naphthalene ring. wikipedia.orgkpfu.rusemanticscholar.org For instance, the reaction of naphthalene with N-phenylmaleimide requires high pressure or a catalyst to proceed at a reasonable rate. kpfu.rusemanticscholar.org

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a pi-electron system. chemistrylearner.com Aryl propargyl ethers, such as this compound, can undergo these rearrangements, most notably the Claisen rearrangement. nih.govacs.org

The Claisen rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement where an allyl vinyl ether or an aryl allyl ether rearranges upon heating to give a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol, respectively. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The propargyl group in this compound is analogous to the allyl group.

The thermal Claisen rearrangement of aryl propargyl ethers, including naphthyl propargyl ethers, can lead to the formation of C-propargylated products through a two-step rsc.orgrsc.org-sigmatropic rearrangement and dearomatization process. nih.gov This reaction often has high activation barriers. nih.gov However, studies have shown that thermal para-Claisen rearrangement of naphthyl 1-propargyl ethers can occur, leading to formal para-C-H propargylation upon rearomatization. nih.gov

Furthermore, the rearrangement can be catalyzed. For example, gold(I) complexes can catalyze the rsc.orgrsc.org-sigmatropic rearrangement of propargyl ethers. acs.org Additionally, a chiral N,N'-dioxide/Co(OTf)₂ complex has been used to catalyze the asymmetric dearomatization of naphthyl 1-propargyl ethers, yielding benzocyclohexenones with high enantioselectivity. nih.gov

The general mechanism involves the formation of an allene (B1206475) intermediate which then undergoes further reactions. rsc.orgnih.gov

Claisen Rearrangement of Aryl Propargyl Ethers

The Claisen rearrangement, a nih.govnih.gov-sigmatropic shift, is a cornerstone of synthetic organic chemistry for carbon-carbon bond formation. In the context of aryl propargyl ethers like this compound, this reaction serves as a gateway to diverse molecular architectures. The thermal rearrangement of this compound and related aryl propargyl ethers initiates a cascade of reactions leading to various valuable products. nsf.gov

Computational and experimental studies have elucidated the complex mechanistic pathways following the initial Claisen rearrangement of aryl propargyl ethers. nsf.govnih.gov The thermal rearrangement is the rate-determining step and can proceed through different pathways depending on the substitution pattern of the aromatic ring. nsf.govresearchgate.netacs.org

For an unsymmetrical aryl propargyl ether, the initial nih.govnih.gov-sigmatropic rearrangement can occur at two different ortho positions. The subsequent reactions of the resulting allenyl intermediate dictate the final product. One proposed pathway involves the Claisen rearrangement to form an α-allenyl cyclohexadienone intermediate. This intermediate can then undergo further transformations. For instance, if the rearrangement occurs at a substituted ortho-carbon, the intermediate may proceed through an intramolecular Diels-Alder reaction. nsf.gov Conversely, rearrangement to an unsubstituted ortho-carbon can lead to the formation of benzopyran derivatives. nsf.govnih.gov

A second pathway involves the tautomerization of the ketone in the allenyl intermediate to an enol, which then undergoes a 1,5-hydrogen shift to form a diene. A final electrocyclization event yields the benzopyran product. nsf.gov A third potential pathway involves an intramolecular Diels-Alder cycloaddition of the allenyl intermediate to yield a tetracyclic adduct. nsf.gov Density functional theory (DFT) calculations have been instrumental in mapping the energy profiles of these competing cascades and explaining the observed product distributions. nsf.govresearchgate.net

Regioselectivity in the Claisen rearrangement of naphthyl propargyl ethers is a critical aspect that is influenced by both steric and electronic factors. stackexchange.com In the case of this compound, the rearrangement can potentially occur at the C1 or C3 position. The electronic properties of substituents on the naphthalene ring play a significant role in directing the rearrangement. nsf.govnih.govstackexchange.com

Computational studies have shown that for unsymmetrical aryl propargyl ethers, rearrangement to an unsubstituted ortho carbon is kinetically and thermodynamically favored, leading selectively to benzopyran products. nsf.gov In contrast, rearrangement to a more sterically hindered or electronically different ortho position can lead to other cyclic structures. nsf.gov For example, in the thermal Claisen rearrangement of 2,6-dimethyl-1-phenyl propargyl ether, the reaction leads to a bridged cyclopropane (B1198618) product. nsf.gov The regioselectivity is therefore a fine balance of substituent effects that guide the reaction towards a specific constitutional isomer. nih.gov

| Reactant Type | Rearrangement Position | Primary Product Type | Reference |

|---|---|---|---|

| Unsymmetrical Aryl Propargyl Ether | Unsubstituted Ortho Carbon | Benzopyran | nsf.govnih.gov |

| Unsymmetrical Aryl Propargyl Ether | Substituted Ortho Carbon | Tricyclo[3.2.1.0]octane core | nsf.govnih.gov |

| 2,6-dimethyl-1-phenyl propargyl ether | N/A | Bridged Cyclopropane | nsf.gov |

The Claisen rearrangement of this compound is a key step in the synthesis of valuable heterocyclic compounds like benzopyrans and benzofurans.

Benzopyrans: As established in the mechanistic discussion, the thermal rearrangement of a 2-naphthyl propargyl ether in a high-boiling solvent like N,N-dimethylaniline can lead to a 1,2-naphthopyran derivative. nsf.gov This transformation proceeds through an ortho-Claisen rearrangement to an allenyl intermediate, followed by tautomerization, a 1,5-hydrogen shift, and a 6π-electrocyclization. nsf.gov

Benzofurans: The synthesis of naphthofurans from naphthyl 2-propynyl ethers has also been efficiently achieved. researchgate.net A two-step process involving the etherification of a naphthol with a propargyl alcohol followed by a microwave-assisted Claisen rearrangement and concomitant anionic cyclization under basic conditions yields naphthofuran derivatives. researchgate.net This method provides a facile route to both naphtho[1,2-b]furans and naphtho[2,1-b]furans. researchgate.net

nih.govnih.gov-Sigmatropic Rearrangements and Asymmetric Dearomatization

Beyond the classical ortho-Claisen rearrangement, naphthyl propargyl ethers can undergo more complex nih.govnih.gov-sigmatropic rearrangements, including para-rearrangements and asymmetric dearomatization reactions. The para-Claisen rearrangement of aryl 1-propargyl ethers is a challenging transformation due to high activation barriers, involving a two-step nih.govnih.gov-sigmatropic rearrangement and a dearomatization process. nih.govresearchgate.net

Recent discoveries have shown that the thermal para-Claisen rearrangement of naphthyl 1-propargyl ethers can lead to formal para-C-H propargylation products upon rearomatization. nih.govresearchgate.net Furthermore, the use of chiral catalysts has enabled the asymmetric dearomatization of naphthyl propargyl ethers. A chiral N,N'-dioxide/Co(OTf)₂ complex catalyst has been shown to accelerate the reaction, affording benzocyclohexenones bearing all-carbon quaternary stereocenters in high yields and enantioselectivities. nih.govresearchgate.net This catalytic asymmetric dearomatization represents a significant advance in the enantioselective synthesis of complex polycyclic structures from simple aromatic precursors. nih.govresearchgate.netacs.org

| Catalyst System | Product Type | Key Feature | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Chiral N,N'-dioxide/Co(OTf)₂ complex | Benzocyclohexenones | All-carbon quaternary stereocenters | Up to 98% | Up to 93% | nih.govresearchgate.net |

Electrophilic and Nucleophilic Reactions of the Naphthalene Ring System

The naphthalene ring system in this compound is susceptible to both electrophilic and nucleophilic attack. The 2-propargyloxy group is an activating, ortho-, para-directing group. Therefore, electrophilic substitution is expected to be directed primarily to the C1 and C3 positions (ortho to the ether) and to a lesser extent to other positions of the activated ring. Naphthalene is generally more reactive than benzene (B151609) in electrophilic substitution reactions, with the 1-position being the most reactive. libretexts.org

In the context of related systems, the electrophilic cyclization of a 2-naphthyl alkynol has been shown to occur selectively at the C1 position of the naphthalene ring. nih.gov This highlights the directing influence of substituents and the inherent reactivity of the naphthalene core. Friedel-Crafts acylation of naphthalene can yield either the 1- or 2-isomer depending on the solvent, showcasing the tunability of substitution patterns. libretexts.org

The oxidation of the naphthalene ring in this compound can lead to the formation of naphthoquinone derivatives. Specifically, the synthesis of this compound-1,4-dione has been reported. nih.gov This compound is synthesized by the reaction of lawsone (2-hydroxy-1,4-naphthoquinone) with propargyl bromide in the presence of a base like potassium carbonate. nih.gov

The resulting this compound-1,4-dione is a stable, crystalline solid. nih.gov Naphthoquinones are an important class of compounds with diverse biological activities, and this transformation provides a direct route to a functionalized member of this family. The oxidation to the quinone changes the electronic properties of the aromatic system significantly, opening up avenues for further chemical modifications.

Reduction Reactions of the Naphthalene Ring

The partial reduction of the naphthalene moiety in this compound can yield dihydro- or tetrahydronaphthalene derivatives, which are valuable synthons. While specific studies on the reduction of this exact molecule are not prevalent, established methods for the reduction of substituted naphthalenes are directly applicable.

One effective method is the Birch reduction, which typically involves an alkali metal (like lithium or sodium) in liquid ammonia (B1221849) with an alcohol proton source. For 2-alkoxy naphthalenes, this reaction generally leads to the reduction of the unsubstituted ring to afford a 5,8-dihydronaphthalene derivative.

A milder and more selective alternative involves the use of potassium-graphite intercalate (C₈K). huji.ac.il This reagent has been shown to effectively reduce disubstituted naphthalenes at low temperatures (0 °C) in tetrahydrofuran (B95107) (THF). huji.ac.il The reaction with C₈K typically avoids over-reduction, yielding mainly dihydro products. huji.ac.il For a 2-substituted naphthalene, this method is expected to reduce the unsubstituted ring, leading to the corresponding 1,4-dihydro derivative.

Table 1: Conditions for Reduction of Naphthalene Derivatives with C₈K

| Substrate Example | Reagent | Solvent | Temperature | Product Type |

|---|---|---|---|---|

| 2,6-Dimethylnaphthalene | C₈K | THF | 0 °C | 1,4-Dihydronaphthalene derivative |

| 2,7-Dimethylnaphthalene | C₈K | THF | 0 °C | 1,4-Dihydronaphthalene derivative |

This table illustrates the general conditions and outcomes for the reduction of naphthalene derivatives using potassium-graphite intercalate, based on findings for structurally related compounds. huji.ac.il

Electrophilic Aromatic Substitution on the Naphthalene Core

The prop-2-yn-1-yloxy group at the C2 position of the naphthalene ring acts as an activating group for electrophilic aromatic substitution due to the electron-donating resonance effect of the ether oxygen. This directing effect influences the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts acylation.

In electrophilic substitution of naphthalene, the α-position (C1 or C4) is generally more reactive than the β-position (C2 or C3) because the carbocation intermediate formed during α-attack is better stabilized by resonance, allowing the aromaticity of the adjacent ring to be preserved in more resonance structures. stackexchange.com

For a 2-substituted naphthalene with an activating group like an alkoxy group, electrophilic attack is strongly directed to the α-positions. The primary site of substitution is the C1 position, which is ortho to the activating group and a highly reactive α-position. stackexchange.comwordpress.com Secondary substitution may occur at the C3 position (ortho) or the C6 position (para-like), though C1 substitution is generally favored. stackexchange.com The steric bulk of the propargyl group is not expected to significantly hinder attack at the adjacent C1 and C3 positions.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

| Position of Attack | Classification | Activating Influence | Predicted Outcome |

|---|---|---|---|

| C1 | α-position, ortho | High | Major Product |

| C3 | β-position, ortho | Moderate | Minor Product |

| C6 | β-position, para-like | Moderate | Possible Minor Product |

Transition Metal-Catalyzed Coupling Reactions

The terminal alkyne of the propargyl group is a key functional handle for a variety of powerful carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling.

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org this compound is an ideal substrate for this reaction, allowing for the direct attachment of various aryl or vinyl groups to its side chain.

The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and requires a copper(I) co-catalyst, commonly CuI. jk-sci.com An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), is used to neutralize the hydrogen halide formed during the reaction. jk-sci.comorganic-chemistry.org The reaction proceeds under mild conditions, often at room temperature, and tolerates a wide range of functional groups. wikipedia.orgyoutube.com

A typical transformation would involve reacting this compound with an aryl iodide or bromide in the presence of the catalytic system to yield a 1,3-disubstituted alkyne.

Table 3: Typical Reagents for Sonogashira Coupling

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle |

| Copper(I) Co-catalyst | CuI, CuBr | Co-catalyst, activates the alkyne |

| Base | Et₃N, i-Pr₂NH, piperidine | Acid scavenger and reaction promoter |

| Solvent | THF, DMF, MeCN | Provides a medium for the reaction |

This table summarizes common reagents used in Sonogashira cross-coupling reactions. libretexts.orgjk-sci.com

Other Cross-Coupling Methodologies for Further Functionalization

Beyond the reactivity of the alkyne, the naphthalene core of this compound can be engaged in other cross-coupling reactions for more complex molecular construction.

If a halogen atom (e.g., bromine or iodine) is introduced onto the naphthalene ring via electrophilic aromatic substitution (as described in 3.3.3), the resulting halo-aryl ether becomes a substrate for a host of other cross-coupling reactions. For instance, a bromo-derivative at the C1 or C6 position could undergo Suzuki-Miyaura coupling with a boronic acid to introduce a new aryl or alkyl group.

Furthermore, modern synthetic methods offer pathways for the direct functionalization of the naphthalene C-H bonds. Ruthenium-catalyzed three-component reactions have been developed for the modular synthesis of multifunctional naphthalenes, coupling the aromatic core with olefins and alkyl bromides. rsc.org Such advanced strategies could potentially be applied to this compound to achieve remote C-H functionalization, adding another layer of complexity and molecular diversity.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization for Structural Confirmation

Vibrational Spectroscopy (FTIR)

Vibrational spectroscopy, specifically Fourier-transform infrared (FTIR) spectroscopy, is a powerful analytical technique for the structural elucidation of chemical compounds. By measuring the absorption of infrared radiation by a molecule as a function of frequency, an FTIR spectrum provides a unique "fingerprint" based on the vibrational modes of its constituent bonds and functional groups. The analysis of the FTIR spectrum of 2-(Prop-2-yn-1-yloxy)naphthalene allows for the identification of its key structural features, including the naphthalene (B1677914) core, the ether linkage, and the terminal alkyne of the propargyl group.

Detailed analysis of the FTIR spectrum reveals characteristic absorption bands that confirm the presence of the essential functional moieties within the this compound molecule. While a complete, experimentally verified spectrum for this specific compound is not widely published, the expected vibrational frequencies can be assigned based on the analysis of closely related compounds and established spectroscopic data for its constituent functional groups. For instance, studies on similar structures, such as this compound-1,4-dione, provide valuable reference points for the characteristic vibrations of the propargyl group. nih.gov

The key vibrational modes can be categorized as follows:

Alkyne Group Vibrations: The terminal alkyne (C≡C-H) of the propargyl substituent gives rise to two highly characteristic and diagnostically significant absorption bands. The ≡C-H stretching vibration is expected to appear as a sharp, strong band in the region of 3300-3250 cm⁻¹. A study on a related naphthalene derivative reports this peak at 3250 cm⁻¹. nih.gov The C≡C triple bond stretching vibration typically results in a weak to medium, sharp absorption band in the 2150-2100 cm⁻¹ range. For a similar compound, this has been observed at 2130 cm⁻¹. nih.gov

Aromatic Naphthalene Ring Vibrations: The disubstituted naphthalene ring system exhibits several characteristic vibrational modes. The aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the 3100-3000 cm⁻¹ region. Aromatic C=C stretching vibrations within the fused ring system produce a series of medium to strong, sharp bands in the 1650-1450 cm⁻¹ range. Furthermore, C-H in-plane and out-of-plane bending vibrations provide information about the substitution pattern of the naphthalene ring and are expected in the fingerprint region below 1300 cm⁻¹.

Ether Linkage Vibrations: The C-O-C ether linkage is characterized by its asymmetric and symmetric stretching vibrations. The more intense asymmetric C-O-C stretching band is anticipated to be found in the 1275-1200 cm⁻¹ region. The symmetric stretching vibration is typically weaker and appears at a lower frequency, generally in the 1075-1020 cm⁻¹ range.

The following interactive data table summarizes the expected and observed (from related compounds) vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Observed Frequency (cm⁻¹) in Related Compounds | Intensity |

| ≡C-H Stretch | Terminal Alkyne | 3300 - 3250 | 3250 nih.gov | Strong, Sharp |

| Aromatic C-H Stretch | Naphthalene Ring | 3100 - 3000 | 3053 nih.gov | Medium to Weak |

| C≡C Stretch | Alkyne | 2150 - 2100 | 2130 nih.gov | Weak to Medium, Sharp |

| Aromatic C=C Stretch | Naphthalene Ring | 1650 - 1450 | 1575–1604 nih.gov | Medium to Strong |

| Asymmetric C-O-C Stretch | Aryl Alkyl Ether | 1275 - 1200 | 1245, 1208 nih.gov | Strong |

| Symmetric C-O-C Stretch | Aryl Alkyl Ether | 1075 - 1020 | 1016 nih.gov | Medium |

This detailed analysis of the vibrational frequencies provides strong evidence for the proposed structure of this compound, confirming the successful coupling of the propargyl group to the 2-naphthol (B1666908) moiety via an ether linkage.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool to explore the electronic structure and energetic properties of 2-(prop-2-yn-1-yloxy)naphthalene. These calculations are fundamental in predicting its behavior in chemical reactions and understanding its intrinsic properties.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of reactions involving this compound. For instance, in reactions analogous to the intramolecular hydroarylation of aryl propargyl ethers, DFT can elucidate the step-by-step mechanism. rsc.org Such studies on similar systems reveal that these reactions can proceed through a π-coordination of the propargyl group to a catalyst, which then initiates a nucleophilic attack from the aromatic ring. rsc.org The calculations help in identifying the transition states for various pathways, such as the exo-dig and endo-dig cyclizations, and in determining the associated activation energy barriers. rsc.org For this compound, this would involve the naphthalene (B1677914) ring acting as the nucleophile. The regioselectivity of such a reaction would be dictated by the relative energies of the transition states leading to different cyclized products.

Prediction of Reactivity and Regioselectivity

The reactivity of this compound can be predicted by analyzing its molecular orbitals and electrostatic potential maps derived from DFT calculations. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions indicate the most probable sites for electrophilic and nucleophilic attack, respectively. The electron-rich naphthalene ring is susceptible to electrophilic substitution, and the specific position of attack is governed by the directing effects of the propargyloxy substituent.

In catalyzed reactions, such as the indium-catalyzed intramolecular hydroarylation of phenyl propargyl ether, DFT studies have shown that the choice of catalyst and the presence of substituents can significantly influence the regioselectivity. rsc.org For example, a methoxy (B1213986) group on the phenyl ring was found to lower the energy barrier for the 6-endo pathway. rsc.org Similarly, DFT calculations could predict how the electronic properties of the naphthalene system in this compound would favor one cyclization pathway over another, leading to specific isomers.

Conformational Landscape Analysis and Energetic Barriers

The flexibility of the ether linkage in this compound allows for multiple conformations. DFT calculations can be used to explore this conformational landscape, identifying the most stable conformers and the energetic barriers for rotation around the C-O bonds. Studies on analogous molecules like propargyl alcohol have identified stable gauche and trans conformers. researchgate.net For this compound, the interaction between the propargyl group and the naphthalene ring would lead to a more complex potential energy surface. Understanding the relative energies of these conformers is crucial as they can influence the molecule's reactivity and its interactions with other molecules or surfaces. Computational analysis of similar α,α-difluoroalkyl aryl ethers has shown that such molecules can access conformational spaces not available to their hydrogenated counterparts, a principle that could also apply here. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights that are complementary to the static picture from DFT. MD simulations on naphthalene and its derivatives have been used to investigate their interaction with various environments. For example, simulations have detailed the location, orientation, and dynamics of naphthalene derivatives within lipid membranes, showing that they can distribute across both hydrophobic and hydrophilic regions. nih.gov Similar simulations for this compound could predict its behavior in biological membranes, which is pertinent for any potential pharmaceutical application.

Furthermore, MD simulations have been employed to study the adsorption of naphthalene on surfaces like clay minerals and to predict crystal growth. mdpi.comrsc.org These studies reveal how intermolecular forces govern the arrangement and mobility of the molecules. For this compound, MD could be used to simulate its aggregation behavior, its interaction with solvents, and its potential to form organized structures.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Should this compound be found to have biological activity, Quantitative Structure-Activity Relationship (QSAR) modeling could be a valuable tool. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For naphthalene derivatives, QSAR models have been developed to predict activities such as anticancer and antimicrobial effects. rsc.orgekb.egresearchgate.net These models typically use descriptors derived from the molecular structure, which can be calculated using computational methods.

For a potential QSAR study of this compound and its analogues, descriptors could include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges, HOMO/LUMO energies), and lipophilicity (e.g., logP). By correlating these descriptors with measured biological activity, a predictive model could be built to guide the design of new, more potent compounds. The development of such models would be contingent on the synthesis and biological testing of a series of related molecules.

Applications in Advanced Materials Science and Organic Synthesis

Building Blocks for Complex Organic Molecules

The inherent reactivity of the propargyl group, coupled with the stable aromatic naphthalene (B1677914) system, makes 2-(prop-2-yn-1-yloxy)naphthalene an ideal starting material for constructing more elaborate molecular architectures.

Synthesis of Functionalized Naphthalene Derivatives

This compound is readily synthesized in high yield via the Williamson ether synthesis, reacting 2-naphthol (B1666908) with propargyl bromide in the presence of a base. researchgate.net This straightforward preparation makes it an accessible precursor for a variety of functionalized naphthalene derivatives. The terminal alkyne is particularly useful and can serve as a linchpin for introducing new functionalities.

A primary application of the terminal alkyne is in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings. For instance, a related compound, this compound-1,4-dione, which also possesses a terminal alkyne, has been identified as a starting material for synthesizing triazole derivatives that are of significant interest in medicinal chemistry. nih.gov This highlights a general strategy where the this compound moiety can be covalently linked to other molecules bearing an azide (B81097) group, leading to complex, functionalized naphthalene-triazole adducts.

Precursors for Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. The development of new synthetic routes to these structures is driven by their interesting electronic and optical properties. researchgate.net The structure of this compound contains both a pre-formed naphthalene system and a reactive three-carbon propargyl unit, making it a conceptual precursor for building larger PAH systems.

While specific, documented examples of converting this compound into larger PAHs are specialized, the general principles of PAH synthesis support this application. For example, gas-phase reactions involving the propargyl radical (C3H3•) are known to contribute to the formation of naphthalene itself. rsc.org Synthetic strategies often rely on the cyclization and aromatization of strategically placed alkyne functionalities on an aromatic core. The propargyl group in this compound provides a reactive handle that could, through intramolecular cyclization or intermolecular annulation reactions, be used to construct additional fused rings onto the naphthalene skeleton, thereby generating more complex PAHs.

Polymer Chemistry and Resins

The ability of the propargyl group to undergo thermal or catalytic polymerization makes this compound and its derivatives attractive monomers for high-performance polymers and resins. The incorporation of the naphthalene ring into the polymer backbone is known to enhance thermal stability, dimensional stability, and dielectric properties.

Synthesis of Propargyl Ether Naphthalene Phenolic Resins

Researchers have successfully synthesized novel propargyl ether naphthalene phenolic resins (PNPF) to improve the heat resistance and processability of traditional phenolic resins. researchgate.net In one study, a 1,5-dihydroxynaphthalene (B47172) moiety was first integrated into a novolac resin structure, which was then reacted with a propargyl source via the Williamson etherification reaction. researchgate.net The resulting PNPF resin's structure was confirmed by ¹H NMR and FTIR analysis. researchgate.net The introduction of the naphthalene-propargyl ether system was shown to significantly enhance the resin's performance characteristics. researchgate.net

Crosslinking and Curing Mechanisms in Polymer Systems

Propargyl ether-functionalized polymers form highly durable, crosslinked networks upon curing at elevated temperatures. The curing process typically involves a complex series of reactions initiated by the thermal activation of the alkyne groups. For propargyl-terminated resins, the B-staging process can involve the rearrangement of the propargyl group into a chromene ring, with the final thermoset structure formed through the polymerization of these chromene units. researchgate.net

In the case of the propargyl ether naphthalene phenolic resin (PNPF), the incorporation of the naphthalene moiety was found to increase the reaction activity, which lowered the initial curing temperature and endowed the resin with excellent processability. researchgate.net Upon curing, the resin exhibited superior heat resistance and thermomechanical properties. researchgate.net The thermal decomposition and glass transition temperatures of the cured material were significantly elevated compared to unmodified resins.

A propargyl ether-functionalized poly(m-phenylene) polymer, for example, transforms into a cross-linked network after post-polymerization at high temperatures, exhibiting high thermal stability with a 5% weight loss temperature of 471°C. rsc.org The cured polymer also shows a high glass transition temperature (Tg) near 330°C and maintains a storage modulus exceeding 4.0 GPa even at 300°C. rsc.org These findings illustrate the general mechanism and benefits of using propargyl ether groups to create high-performance thermosets.

| Property | Value (PNPF Resin researchgate.net) | Value (PE-PMP Resin rsc.org) | Significance |

|---|---|---|---|

| 5% Weight Loss Temp. (Td5) | 437.61°C | 471°C | Indicates high thermal stability. |

| Glass Transition Temp. (Tg) | 362.04°C | ~330°C | Defines the upper service temperature of the material. |

| Coefficient of Thermal Expansion (CTE) | 44.52 ppm | 30.6 ppm °C-1 | Lower values indicate better dimensional stability with temperature changes. |

| Dielectric Constant | 3.02 | 2.93 | Low values are desirable for electronic insulation applications. |

| Dielectric Loss | 0.00239 | - | Low values indicate minimal energy dissipation, crucial for high-frequency electronics. |

Optoelectronic Materials

The unique electronic structure of the naphthalene ring makes it a compelling building block for materials used in optoelectronic devices. Introducing naphthalene units into molecular designs can effectively tune the energy levels of the resulting materials, which is critical for applications like organic light-emitting diodes (OLEDs) and organic solid-state lasers. rsc.org

The introduction of a naphthalene unit can shift the emission colors of laser dyes without compromising their optical properties. rsc.org Furthermore, naphthalene derivatives often exhibit enhanced photostability and thermal stability compared to their simpler phenylene counterparts. rsc.org The suppression of concentration quenching by the bulky naphthalene moieties allows for high radiative decay rates and low amplified spontaneous emission (ASE) thresholds, which are key performance metrics for laser materials. rsc.org

While direct applications of this compound in optoelectronics are an emerging area of research, studies on related compounds are indicative of its potential. For example, alkoxylated-chalcone derivatives, which also feature ether-linked aromatic systems, have been shown to possess low optical band gaps in the range of organic semiconductors. researchgate.net These compounds have been successfully used as additives to enhance the ionic conductivity of solid biopolymer electrolytes. researchgate.netresearchgate.net Given these precedents, this compound represents a promising platform for developing novel optoelectronic materials, where the naphthalene core acts as the chromophore and the propargyl group allows for polymerization or attachment to other functional units to create advanced material systems.

Design of Fluorescent Naphthalene Derivatives

Naphthalene and its derivatives are well-known for their intrinsic fluorescence, making them a cornerstone in the development of fluorescent probes and optoelectronic materials. nih.gov The introduction of a propargyl group to the naphthalene scaffold, as seen in this compound, provides a key functionality for the synthesis of novel fluorescent derivatives. This terminal alkyne is readily employed in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and bio-orthogonal reaction. activemotif.com This allows for the covalent attachment of the naphthalenic fluorophore to a wide array of molecules, including biomolecules, polymers, and other functional moieties, to create sophisticated fluorescent probes and materials. activemotif.com

The synthesis of these derivatives often begins with the straightforward preparation of this compound from 2-naphthol and propargyl bromide. researchgate.netresearchgate.net The resulting compound serves as a platform for further chemical modification. For instance, the alkyne can be coupled with various azides to generate triazole-containing naphthalene derivatives. The photophysical properties of these new compounds, such as their absorption and emission spectra, can be fine-tuned by the nature of the substituent attached via the triazole linkage. This modular approach is highly advantageous in the rational design of fluorescent probes with specific targeting and sensing capabilities.

Furthermore, the naphthalene backbone itself can be modified to alter the fluorescent output. The introduction of electron-donating or electron-withdrawing groups to the naphthalene ring system can significantly impact the intramolecular charge transfer (ICT) characteristics of the molecule, leading to changes in the fluorescence emission wavelength and intensity. mdpi.com This allows for the creation of a diverse library of fluorescent naphthalene derivatives with tailored photophysical properties.

Influence of Alkynylation on Luminescence Properties

The introduction of an alkyne-containing substituent, such as the propargyloxy group in this compound, can have a discernible influence on the luminescence properties of the naphthalene chromophore. While the fundamental fluorescent properties are dictated by the naphthalene core, the propargyl group and its subsequent modifications can modulate these characteristics.

The position of substitution on the naphthalene ring is a critical determinant of its photophysical behavior. Silyl-substituted naphthalene derivatives at the 1- and 1,4-positions have been shown to exhibit a shift of their absorption maxima to longer wavelengths (bathochromic shift) and an increase in fluorescence intensities. nih.gov While direct data for this compound is not extensively detailed in the same comparative manner, the principles of substituent effects on the electronic structure of the naphthalene ring are broadly applicable.

Below is a table summarizing the photophysical properties of some naphthalene derivatives, illustrating the effect of substitution on their absorption and emission characteristics.

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) |

| Naphthalene | Various | ~275, ~312 | ~320-360 | ~0.23 |

| Naphthalene diimide derivative | Various | 356-385 | - | - |

| Peri-Substituted Acyl Pyrrolyl Naphthalene (Ketone 6) | Ethanol | 389 ± 3 | - | 0.21 ± 2 |

| Peri-Substituted Acyl Pyrrolyl Naphthalene (Lactam 8) | Various | 470 ± 5 | - | - |

This table is generated based on data from various sources for illustrative purposes and includes different naphthalene derivatives to show general trends. mdpi.comsemanticscholar.org

Protecting Group Chemistry in Stereoselective Synthesis

The propargyl group can serve as a protecting group for various functionalities in organic synthesis. For instance, propargyl esters have been effectively utilized to protect the carboxyl group during solution-phase peptide synthesis. nih.govnih.gov These esters are stable under conditions used for the removal of other common protecting groups like Fmoc and t-butyl-based groups. nih.gov The deprotection of the propargyl ester can be achieved under neutral conditions, for example, using tetrathiomolybdate, which ensures the integrity of other sensitive protecting groups within the molecule. nih.govnih.gov This orthogonality is a crucial aspect of modern protecting group strategies.

In the context of stereoselective synthesis, the choice of protecting group can significantly influence the stereochemical outcome of a reaction. Protecting groups can exert steric or electronic effects that direct an incoming reagent to a specific face of the molecule, thereby controlling the formation of a particular stereoisomer. mdpi.com While the direct application of this compound as a protecting group in a complex stereoselective synthesis is not widely documented in readily available literature, the principles of using aryl propargyl ethers can be inferred. The bulky naphthalene moiety could, in principle, be used to block one face of a reactive center, thus directing a stereoselective transformation.

For example, in the synthesis of chiral molecules, a protecting group can be used to establish a specific conformation that favors the formation of one diastereomer over another. The development of chiral protecting groups, which can be enantiomerically pure, has been a significant advancement in asymmetric synthesis. researchgate.net These groups can induce high levels of stereoselectivity in a variety of reactions. While this compound itself is not chiral, its derivatives could potentially be employed in such strategies. The alkyne functionality also provides a handle for further transformations after the key stereoselective step has been accomplished.

Biological Interactions and Mechanistic Studies Excluding Dosage/administration

Interaction with Cytochrome P450 Enzymes

No specific data is available on the interaction of 2-(Prop-2-yn-1-yloxy)naphthalene with cytochrome P450 enzymes.

There are no published studies that have determined the binding affinity (Kd) or the spectral binding constant (Ks) of This compound with either cytochrome P450 2A13 or P450 2A6. Consequently, information regarding its ability to induce a Type I binding spectrum, which would suggest its role as a substrate for these enzymes, is also unavailable.

Without data on its interaction with P450 enzymes, the influence of This compound on enzyme-catalyzed oxidation pathways is unknown. It is not possible to determine if the compound acts as a substrate, an inhibitor, or an inducer of these metabolic pathways.

Ligand-Receptor Interactions

There is no information in the current scientific literature that identifies or characterizes any specific ligand-receptor interactions involving This compound .

Molecular Targets and Pathways of Action

The molecular targets of This compound have not been identified. As a result, the specific cellular or molecular pathways through which this compound might exert any biological effect remain unelucidated.

Enzyme Inhibition Mechanisms

There are no published reports detailing the inhibition of any specific enzymes by This compound . Therefore, no data exists on its potential inhibitory mechanisms, such as competitive, non-competitive, or uncompetitive inhibition, nor are there any available IC50 or Ki values.

常见问题

Q. Table 1. Key Parameters for Systematic Reviews ()

| Parameter | Details |

|---|---|

| Inclusion Criteria | Inhalation/oral exposure, systemic effects (hepatic/renal), peer-reviewed studies |

| Risk of Bias Assessment | Randomization, allocation concealment, outcome reporting (Tables C-6/C-7) |

| Data Extraction | Dose-response, species, exposure duration (Table C-2) |

Q. Table 2. SHELX Workflow for Crystal Structure Refinement ()

| Step | Tool/Action |

|---|---|

| Data Integration | SHELXS for initial solution |

| Refinement | SHELXL with least-squares minimization |

| Validation | ORTEP-3 for ellipsoid visualization; CIF check for IUCr compliance |

Notes on Contradictions

- Toxicity Data Variability : Differences in species sensitivity (e.g., rodents vs. primates) and exposure routes (oral vs. dermal) may explain conflicting LD₅₀ values. Always contextualize findings using ’s inclusion criteria .

- Synthetic Yields : Discrepancies in reported yields (e.g., 60% vs. 85%) often stem from solvent purity or propargyl bromide stoichiometry. Replicate under controlled conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。